5-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-5-oxo-N-(pyridin-3-yl)pentanamide
Overview
Description
5-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-5-oxo-N-(pyridin-3-yl)pentanamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-5-oxo-N-(pyridin-3-yl)pentanamide typically involves multiple steps. One common approach starts with the preparation of the benzoxazole ring, which can be synthesized using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine. The intermediate products are then subjected to further reactions to introduce the piperidine and pyridine moieties.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common for monitoring the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
5-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-5-oxo-N-(pyridin-3-yl)pentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms in the benzoxazole ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
5-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-5-oxo-N-(pyridin-3-yl)pentanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-5-oxo-N-(pyridin-3-yl)pentanamide involves its interaction with specific molecular targets. The compound is known to bind to certain receptors in the brain, modulating neurotransmitter activity. This interaction can influence various signaling pathways, leading to its potential therapeutic effects in neurological conditions .
Comparison with Similar Compounds
Similar Compounds
Paliperidone: A similar compound with a benzoxazole ring, used as an antipsychotic medication.
Iloperidone: Another antipsychotic with a related structure, known for its efficacy in treating schizophrenia.
Uniqueness
What sets 5-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-5-oxo-N-(pyridin-3-yl)pentanamide apart is its specific combination of functional groups, which may confer unique pharmacological properties. Its ability to modulate multiple neurotransmitter systems simultaneously makes it a promising candidate for further research.
Properties
IUPAC Name |
5-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-5-oxo-N-pyridin-3-ylpentanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O3/c23-16-6-7-19-18(13-16)22(26-30-19)15-8-11-27(12-9-15)21(29)5-1-4-20(28)25-17-3-2-10-24-14-17/h2-3,6-7,10,13-15H,1,4-5,8-9,11-12H2,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTTOSZFJRHTFJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NOC3=C2C=C(C=C3)F)C(=O)CCCC(=O)NC4=CN=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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